The synthesis of Hsd17B13-IN-21 involves several steps that include the formation of key intermediates through various organic reactions. The process typically begins with the preparation of a core scaffold, which is subsequently modified through functional group transformations to enhance inhibitory activity against HSD17B13.
Common reagents used in the synthesis include:
The industrial production of Hsd17B13-IN-21 requires scaling up laboratory methods while ensuring high purity and yield. Optimization of reaction conditions—such as temperature, pressure, and time—is crucial for efficient production. Purification techniques like crystallization and chromatography are often employed to isolate the final product.
Hsd17B13-IN-21's molecular structure has been characterized through crystallography studies, revealing its interaction with the cofactor NAD+ and various inhibitors. The compound's structure is essential for understanding its binding affinity and selectivity towards HSD17B13.
Key structural features include:
The structural analysis indicates that modifications to specific regions can significantly impact the compound's inhibitory efficacy .
Hsd17B13-IN-21 undergoes a variety of chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The optimization of reaction conditions—temperature, solvent choice, and time—is critical for achieving desired transformations.
The reactions yield intermediates that maintain the core structure while incorporating modified functional groups, which are further processed to enhance activity against HSD17B13.
The mechanism by which Hsd17B13-IN-21 exerts its inhibitory effects involves binding to the active site of HSD17B13, thereby preventing substrate access. This inhibition disrupts lipid metabolism pathways associated with NAFLD progression. Studies have shown that specific residues within the active site play crucial roles in binding interactions, influencing both affinity and selectivity .
Hsd17B13-IN-21 exhibits distinct physical properties such as solubility in organic solvents and stability under various conditions. Its chemical properties are characterized by functional groups that facilitate interactions with biological targets.
Key properties include:
Analyses indicate that modifications can enhance solubility or stability, impacting its therapeutic potential .
Hsd17B13-IN-21 has significant potential in scientific research related to metabolic diseases, particularly NAFLD. Its application extends to:
Research continues to explore its role in modulating metabolic processes, providing insights into potential therapeutic strategies for managing liver diseases .
Table 1: Key Characteristics of HSD17B13
| Property | Description | Functional Significance |
|---|---|---|
| Protein Class | Lipid droplet-associated dehydrogenase | Central to hepatic lipid storage |
| Tissue Distribution | Liver-specific (hepatocyte-enriched) | Enables organ-selective targeting |
| Subcellular Localization | Lipid droplet surface membrane | Direct access to neutral lipid substrates |
| Upregulation in Disease | 2-3 fold increase in NASH vs. healthy liver | Correlates with disease severity |
| Catalytic Domains | NAD⁺-binding motif (TGxxxGxG), catalytic triad (YxxxK) | Essential for oxidoreductase activity |
HSD17B13 (17β-hydroxysteroid dehydrogenase 13) is a hepatocyte-specific lipid droplet (LD)-associated protein belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. Structural analyses reveal its characteristic Rossmann fold with conserved NAD⁺-binding (TGxxxGxG) and catalytic (YxxxK) motifs critical for oxidoreductase activity [4]. Unlike ubiquitously expressed metabolic enzymes, HSD17B13 demonstrates exclusive hepatic enrichment, with single-cell RNA sequencing confirming predominant expression in hepatocytes (>95%) compared to negligible levels in Kupffer cells, stellate cells, or cholangiocytes [1] [6]. This tissue specificity positions it as an attractive therapeutic target.
Proteomic studies of human liver biopsies demonstrate HSD17B13 protein levels are markedly elevated (2–3-fold) in NAFLD and NASH patients compared to healthy controls, with immunohistochemical analyses confirming strong correlation between expression intensity and histological disease severity (steatosis grade, inflammation scores, and fibrosis stage) [1] [8]. Mechanistically, HSD17B13 promotes hepatic steatosis by stabilizing lipid droplets and modulating lipolytic processes. In vitro, HSD17B13 overexpression in hepatoma cell lines (Huh7, HepG2) increases triglyceride accumulation by 40–60%, while its knockdown reduces LD size and number [1] [8]. In vivo, transgenic mice overexpressing human HSD17B13 develop spontaneous hepatic steatosis on chow diets and exhibit exacerbated lipid accumulation, inflammation, and fibrosis when challenged with methionine-choline-deficient (MCD) or high-fat diets (HFD) [8].
Genome-wide association studies (GWAS) have identified multiple loss-of-function (LoF) variants in the HSD17B13 gene that confer significant protection against progressive liver disease:
Table 2: Protective HSD17B13 Genetic Variants and Population Frequencies
| Variant (rsID) | Mutation Type | Functional Consequence | MAF (European) | Clinical Association |
|---|---|---|---|---|
| rs72613567 | Splice variant (T>TA) | Truncated unstable protein (Isoform D) | 0.26 | ↓ ALT/AST, ↓ NASH risk (34%), ↓ fibrosis (36%) |
| rs62305723 | Missense (c.778C>T) | P260S catalytic impairment | 0.02 | ↓ HCC risk (28%) |
| rs143404524 | Frameshift (c.575del) | A192Lfs premature stop | 0.06 | ↓ Alcoholic cirrhosis (41%) |
| rs9992651 | Non-coding SNP | Modifies splicing efficiency | 0.18 | ↓ NASH severity |
The rs72613567 variant (minor allele frequency ~26% in Europeans, 34% in East Asians) introduces a splice donor site mutation in exon 6, generating a truncated, unstable protein (P274del) with reduced enzymatic activity. Carriers exhibit 34% reduced risk of progression from steatosis to NASH and 36% reduced risk of advanced fibrosis across diverse cohorts [2] [3] [6]. Crucially, while these variants protect against necroinflammation and fibrosis, they do not prevent steatosis development, indicating HSD17B13 primarily influences disease progression rather than initial lipid accumulation [3] [6]. Population studies confirm these effects are independent of established risk modifiers like PNPLA3 I148M, with compound heterozygosity for HSD17B13 LoF and PNPLA3 148M yielding additive protection [3].
The transition from benign steatosis to inflammatory NASH involves HSD17B13’s enzymatic functions through multiple interconnected pathways:
Retinol Metabolism: HSD17B13 exhibits robust retinol dehydrogenase (RoDH) activity, converting retinol to retinaldehyde. This depletes hepatic retinol stores, reducing retinoid signaling and promoting stellate cell activation. In vitro, HSD17B13 overexpression decreases cellular retinol by >50% while increasing collagen-I secretion in co-cultured hepatic stellate cells (HSCs) [3] [6]. Protective LoF variants preserve retinol levels, mitigating HSC activation.
Pro-inflammatory Lipid Mediator Metabolism: Biochemical assays demonstrate HSD17B13 oxidizes leukotriene B4 (LTB4) to 12-oxo-LTB4, reducing its pro-inflammatory potency. Paradoxically, elevated HSD17B13 in NASH may create a "reservoir effect," prolonging LTB4 retention on lipid droplets and sustaining inflammation. Pharmacologic inhibition redirects LTB4 toward β-oxidation, attenuating chemotactic signaling [4] [7].
Lipolytic Regulation: Phosphorylation at Ser33 by protein kinase A (PKA) enables HSD17B13 to bind adipose triglyceride lipase (ATGL) and its co-activator CGI-58. Unphosphorylated HSD17B13 (e.g., S33A mutant) sequesters CGI-58, suppressing ATGL-mediated triglyceride hydrolysis by 60–70% and promoting lipid accumulation. This establishes a phosphorylation-dependent "molecular switch" regulating lipolytic flux [10].
Table 3: Experimental Inhibitors Targeting HSD17B13
| Compound | Chemical Class | Biochemical IC₅₀ | Cellular Activity | Development Status |
|---|---|---|---|---|
| Hsd17B13-IN-21 | Sulfonamide derivative | 85 nM (β-estradiol assay) | IC₅₀ = 1.2 µM (overexpression model) | Preclinical optimization |
| Compound 6 | Sulfonamide-ether | 280 nM | IC₅₀ = 280 nM | Candidate selection |
| BI-3231 | Small-molecule inhibitor | <100 nM | Not reported | Phase I (NCT04855014) |
| ALN-HSD | siRNA (GalNAc-conjugated) | N/A | >80% mRNA knockdown | Phase II (NCT04565717) |
Hsd17B13-IN-21 exemplifies targeted inhibition—a sulfonamide-based small molecule identified via high-throughput screening (HTS) of >3.2 million compounds. Co-crystallography with HSD17B13 reveals it occupies the substrate-binding pocket, forming hydrogen bonds with Ser172, Tyr185, and the NAD⁺ cofactor while hydrophobic interactions stabilize the cyclobutylmethyl ether tail near Ile263 and Phe266 [7] [4]. Biochemical assays confirm potent inhibition (IC₅₀ = 85 nM against β-estradiol oxidation), with selectivity over related dehydrogenases HSD17B11 and HSD17B2 (>100-fold). Cellular activity remains moderate (IC₅₀ = 1.2 µM in HSD17B13-overexpressing HEK293 cells) due to challenges in balancing inhibitor permeability and polar surface area [7].
In vivo, HSD17B13 inhibition attenuates key NASH features: reducing hepatic triglycerides by 40–50%, suppressing TNF-α and IL-1β expression by >60%, and decreasing collagen deposition by 30–45% in diet-induced NASH models [8] [10]. These effects position Hsd17B13-IN-21 as a promising chemotype for further optimization.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1